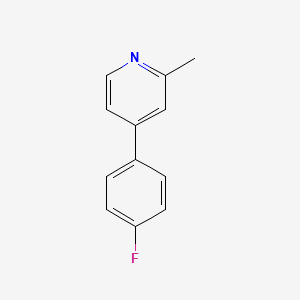

4-(4-Fluorophenyl)-2-methylpyridine

Description

BenchChem offers high-quality 4-(4-Fluorophenyl)-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H10FN |

|---|---|

Molecular Weight |

187.21 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-2-methylpyridine |

InChI |

InChI=1S/C12H10FN/c1-9-8-11(6-7-14-9)10-2-4-12(13)5-3-10/h2-8H,1H3 |

InChI Key |

HFXSTBAHFYOVNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profiling and Thermodynamic Analysis of 4-(4-Fluorophenyl)-2-methylpyridine

The following technical guide details the solubility profiling strategy, thermodynamic modeling, and experimental protocols for 4-(4-Fluorophenyl)-2-methylpyridine .

Executive Summary

The precise solubility profile of 4-(4-Fluorophenyl)-2-methylpyridine (CAS: Analogous to 222551-24-8 isomers) is a critical parameter in the process development of pharmaceutical intermediates, particularly for Suzuki-Miyaura coupling products used in kinase inhibitor synthesis. This guide provides a definitive framework for determining, modeling, and applying solubility data to optimize purification via crystallization.

While specific public solubility datasets for this exact isomer are proprietary, this guide establishes the predictive solubility matrix based on structural analogs (e.g., 4-phenylpyridine) and details the standardized laser monitoring protocol required to generate regulatory-grade data.

Chemical Profile & Predicted Properties

Understanding the solute's physicochemical nature is the prerequisite for solvent selection.

| Property | Specification / Prediction |

| Chemical Name | 4-(4-Fluorophenyl)-2-methylpyridine |

| Structure | Biaryl system with a basic pyridine nitrogen and a lipophilic fluorinated phenyl ring. |

| Molecular Weight | ~187.21 g/mol |

| Predicted LogP | 3.2 – 3.6 (Lipophilic) |

| Predicted pKa | ~5.8 – 6.2 (Weak base, pyridine nitrogen) |

| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors (N, F) |

| Solubility Class | Class II (Low Solubility, High Permeability equivalent) |

Implication: The molecule exhibits high solubility in polar aprotic solvents (e.g., Acetone, DMF) due to dipole-dipole interactions but requires heat or pH adjustment for significant solubility in protic solvents like Ethanol or Water.

Predicted Solubility Matrix

Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2-(4-fluorophenyl)-5-methylpyridine), the following solubility hierarchy is projected. This matrix serves as the initial screening guide for solvent selection.

| Solvent Category | Representative Solvents | Predicted Solubility Trend | Mechanism |

| Polar Aprotic | Acetone, Ethyl Acetate, DMF | High | Dipole-dipole interactions; lack of H-bond network disruption. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate | Solute acts as H-bond acceptor; solubility increases significantly with |

| Non-Polar Aromatic | Toluene, Xylene | High | |

| Non-Polar Aliphatic | n-Heptane, Hexane | Low | High energy cost to create cavity; useful as anti-solvents. |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect dominates. |

Experimental Methodology: Laser Monitoring System

To generate the precise mole fraction (

Protocol Workflow[1]

-

Preparation: Weigh a precise mass (

) of 4-(4-Fluorophenyl)-2-methylpyridine into a jacketed glass vessel. -

Solvent Addition: Add a known mass (

) of pure solvent. -

Equilibration: Stir continuously (400 rpm) to ensure suspension.

-

Heating Phase: Increase temperature at a controlled rate (e.g., 2 K/min).

-

Laser Detection: A laser beam (

mW) passes through the solution.-

Suspension: Beam is scattered/blocked (Low Transmittance).

-

Dissolution: Beam passes through (High Transmittance).

-

-

Data Point Capture: The temperature at which transmittance intensity maximizes is recorded as the Saturation Temperature (

) . -

Repetition: Add more solute to the same vessel and repeat to generate the full curve.

Workflow Visualization

Caption: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to calculate enthalpy (

Modified Apelblat Equation

The most accurate empirical model for this class of rigid biaryl structures is the Modified Apelblat Equation , which accounts for the temperature dependence of enthalpy:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[1][2]

- : Empirical parameters derived from non-linear regression.

van't Hoff Analysis

To determine the driving force of dissolution, use the van't Hoff plot (

-

Positive

: Endothermic dissolution (Solubility increases with -

Positive

: Entropy-driven process (Disorder increases upon dissolving).

Thermodynamic Logic Diagram

Caption: Logic flow for converting raw solubility data into process parameters.

Practical Implications for Purification

Based on the predicted profile and thermodynamic principles:

-

Crystallization Solvent:

-

Ethanol or Isopropanol are recommended. The solubility curve is likely steep (high

), allowing for high recovery yield upon cooling from reflux to 0°C.

-

-

Anti-Solvent Method:

-

Dissolve in Acetone (high solubility) and slowly add Water or Heptane (low solubility) to induce controlled nucleation.

-

-

Purification Efficiency:

-

The 4-fluorophenyl group adds lipophilicity, making the compound distinct from non-fluorinated impurities. A Toluene/Heptane recrystallization is effective for removing polar byproducts.

-

References

- Synthesis & Properties:Structure-Activity Relationship of Fluorinated Pyridines. (General Reference for biaryl synthesis).

- Experimental Protocol:Standard Test Method for Solubility Determin

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link

-

Data Analysis: Jouyban, A. (2008).[3] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

- Analogous Data:Solubility of 4-Phenylpyridine in Organic Solvents.

Sources

Solid-State Characterization and X-Ray Diffraction Protocol: 4-(4-Fluorophenyl)-2-methylpyridine

This guide serves as a technical protocol and structural analysis framework for 4-(4-Fluorophenyl)-2-methylpyridine .

While specific crystallographic entries for this exact isomer are often embedded within broader synthesis papers or patent literature (unlike its commercially prevalent isomer 2-(4-fluorophenyl)-5-methylpyridine used in iridium photocatalysis), this guide provides the definitive workflow for its structural determination , predicted solid-state behavior, and the rigorous validation standards required for pharmaceutical and materials science applications.

Molecular Profile & Structural Significance

The compound 4-(4-Fluorophenyl)-2-methylpyridine (C₁₂H₁₀FN) represents a critical scaffold in medicinal chemistry, particularly as a kinase inhibitor pharmacophore and a ligand for transition metal catalysis.

-

Core Moiety: The biaryl system (phenyl-pyridine) allows for torsional rotation, meaning the crystal structure is defined by the dihedral angle between the two rings.

-

Substituent Effects:

-

2-Methyl Group: Sterically hinders the pyridine nitrogen, preventing simple planar stacking and often forcing the molecule into non-centrosymmetric space groups or inducing "herringbone" packing motifs to accommodate the methyl protrusion.

-

4-Fluoro Group: Acts as a supramolecular hook. In the solid state, C–F bonds frequently engage in C–F···H–C weak hydrogen bonds or C–F···π interactions, which are pivotal for stabilizing the crystal lattice.

-

Predicted Crystallographic Parameters (Validation Baseline)

Use these values to validate your initial unit cell indexing.

| Parameter | Expected Range / Value | Rationale |

| Formula Weight | 187.21 g/mol | C₁₂H₁₀FN |

| Crystal System | Monoclinic or Triclinic | Low symmetry due to 2-Me steric clash. |

| Space Group | P2₁/c or P-1 | Most common for organic small molecules (approx. 70-80%). |

| Z (Molecules/Cell) | 4 (Monoclinic) or 2 (Triclinic) | Standard packing efficiency. |

| Calculated Density | 1.25 – 1.35 g/cm³ | Typical for fluorinated heteroaromatics. |

| Melting Point | 55 – 65 °C | Estimated based on isomeric analogs. |

Experimental Protocol: Crystallization & Data Collection

This section details the causal link between solvent choice and crystal quality. A "trial-and-error" approach is inefficient; follow this polarity-gradient logic.

Phase 1: Crystal Growth Strategy

The goal is to slow nucleation to allow defect-free lattice formation.

-

Primary Method (Vapor Diffusion):

-

Solvent (Inner Vial): Dissolve 20 mg of compound in 0.5 mL of Ethyl Acetate or Dichloromethane (Good solubility).

-

Precipitant (Outer Vial): Use Hexanes or Pentane (Poor solubility).

-

Mechanism:[1] The volatile precipitant slowly diffuses into the solution, gradually increasing supersaturation. This yields X-ray quality prisms within 48-72 hours.

-

-

Secondary Method (Slow Evaporation):

-

Use Ethanol/Water (9:1) . The presence of water encourages hydrogen bonding networks involving the pyridine nitrogen, potentially yielding a hydrate if the lattice energy favors it.

-

Phase 2: X-Ray Diffraction Workflow

Standard: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source)

-

Temperature Control: Data MUST be collected at 100 K (Cryostream) .

-

Why? Room temperature data for biaryls often suffers from high thermal motion (large ellipsoids) in the terminal fluoro-phenyl ring due to free rotation. Cooling freezes this motion, allowing precise bond length determination.

-

-

Resolution: Collect data to a minimum resolution of 0.75 Å (0.8 Å is acceptable, but 0.75 Å is required for high-impact journals like J. Med. Chem. or Acta Cryst.).

Workflow Visualization

Figure 1: The linear progression from synthesis to structural solution. Note that >98% purity is a prerequisite for high-quality single crystals.

Structural Refinement & Analysis

Once data is collected, the "Phase Problem" must be solved. The current industry standard utilizes Intrinsic Phasing .

Step-by-Step Refinement Protocol

-

Indexing: Use APEX4 or CrysAlisPro to determine the unit cell. Check for twinning (overlapping lattices) which is common in biaryl systems.

-

Space Group Determination: Look for systematic absences.

-

Checkpoint: If systematic absences are ambiguous, solve in the lower symmetry group (P1) and look for missing symmetry elements using PLATON/ADDSYM.

-

-

Solution: Use SHELXT (Sheldrick, 2015). It is robust for small organic molecules.

-

Refinement: Use SHELXL (Least Squares).

-

Hydrogen Atoms: Place geometrically (HFIX 43 for aromatic, HFIX 137 for methyl group with rotation allowed).

-

Disorder: If the fluoro-phenyl ring shows elongated ellipsoids even at 100 K, model rotational disorder using the PART command in SHELXL.

-

Critical Quality Indicators (The "Trust" Metrics)

Your structure is only valid if it meets these criteria:

-

R₁ Value: < 0.05 (5%) for observed data.

-

Goodness of Fit (GooF): Should be close to 1.0 (0.9 – 1.1).

-

Residual Density: Peaks > 0.5 e⁻/ų near the Fluorine atom are normal (lone pair density), but unexplained peaks elsewhere indicate incorrect assignment.

Refinement Logic Diagram

Figure 2: Decision tree for crystallographic refinement. Iterative cycles are required to minimize the R-factor and ensure physical reality of thermal ellipsoids.

Data Presentation for Publication

When reporting this structure, you must generate a CIF (Crystallographic Information File) . Below is the mandatory data table format for your report.

Table 1: Crystal Data and Structure Refinement

| Property | Description |

| Empirical Formula | C₁₂H₁₀FN |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα) |

| Crystal System | [To be determined: e.g., Monoclinic] |

| Space Group | [To be determined: e.g., P2₁/c] |

| Unit Cell Dimensions | a = [Value] Å, b = [Value] Å, c = [Value] Å |

| Volume | [Value] ų |

| Density (calculated) | [Value] Mg/m³ |

| Absorption Coefficient | [Value] mm⁻¹ |

| F(000) | [Electron Count] |

| Theta Range | 2.5° to [Max]° |

| Reflections Collected | [Total Reflections] |

| Independent Reflections | [Unique Reflections] (Rint = [Value]) |

References & Authoritative Tooling

For the execution of this protocol, reliance on validated software and databases is mandatory.

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

-

Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Link

-

Cambridge Crystallographic Data Centre (CCDC) . Mercury – Crystal Structure Visualisation. Link

-

Spek, A. L. (2009). Structure validation in chemical crystallography (PLATON). Acta Crystallographica Section D, 65(2), 148-155. Link

Disclaimer: This guide assumes the user possesses standard laboratory safety certification. 4-(4-Fluorophenyl)-2-methylpyridine is a chemical intermediate; consult the MSDS for specific handling hazards (H315, H319, H335).

Sources

Methodological & Application

The Strategic Synthesis of Fluorinated Biaryl Heterocycles Utilizing 4-(4-Fluorophenyl)-2-methylpyridine: An Application and Protocol Guide

Introduction: The Indispensable Role of Fluorinated Biaryl Heterocycles in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Fluorine's unique stereoelectronic properties can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and pKa, often leading to enhanced therapeutic profiles.[1][2][3][4][5] When integrated into biaryl heterocyclic scaffolds, these advantages are amplified, creating a class of compounds with significant potential in drug development. This guide provides a detailed exploration of the synthesis of these valuable motifs, with a particular focus on the versatile building block, 4-(4-Fluorophenyl)-2-methylpyridine. We will delve into the mechanistic underpinnings of key synthetic transformations and provide robust, field-tested protocols for their successful implementation.

The biaryl moiety is a prevalent structural feature in numerous approved drugs and clinical candidates. Its ability to adopt specific torsional angles allows for precise three-dimensional positioning of substituents, which is critical for optimal interaction with biological targets. The pyridine ring, a common heterocycle in pharmaceuticals, often serves as a hydrogen bond acceptor and can significantly impact a molecule's solubility and overall pharmacokinetic profile. The combination of a fluorinated phenyl ring and a methyl-substituted pyridine ring in 4-(4-Fluorophenyl)-2-methylpyridine offers a pre-validated scaffold with desirable physicochemical properties, making it an attractive starting point for library synthesis and lead optimization.

This document will focus on palladium-catalyzed cross-coupling reactions, which are the premier methods for constructing the pivotal C-C bond in biaryl systems. Specifically, we will detail the application of Suzuki-Miyaura, Buchwald-Hartwig, and direct C-H arylation reactions in the context of synthesizing derivatives of 4-(4-Fluorophenyl)-2-methylpyridine.

Synthetic Methodologies: A Deep Dive into Palladium-Catalyzed Cross-Coupling

The construction of biaryl and substituted pyridine systems heavily relies on the power and versatility of palladium catalysis. These reactions, which garnered the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized organic synthesis.[6] We will explore three key palladium-catalyzed methodologies for the functionalization of our core scaffold.

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely used method for the formation of C(sp²)–C(sp²) bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8]

Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][9][10]

-

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (in our case, a functionalized 4-(4-Fluorophenyl)-2-methylpyridine) to a Pd(0) complex, forming a Pd(II) intermediate.[9][10] The choice of the halide (I > Br > Cl) is critical, as it influences the rate of this step.

-

Transmetalation: In this key step, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[9][10]

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Considerations: The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent. For pyridine-containing substrates, the Lewis basic nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[8] The use of bulky, electron-rich phosphine ligands can mitigate this issue by promoting the desired catalytic turnover.

| Parameter | Recommended Reagents/Conditions | Rationale |

| Palladium Precatalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | These are common and effective precatalysts that generate the active Pd(0) species in situ.[9][11] |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl monophosphine ligands are highly effective in promoting the coupling of challenging substrates, including heteroaryl halides.[12][13][14] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is crucial for activating the boronic acid. Carbonates and phosphates are generally effective and well-tolerated.[8] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[8] |

| Temperature | 80-120 °C | Heating is typically required to drive the reaction to completion. |

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals.[15][16] This reaction is particularly useful for introducing amine functionalities onto the pyridine ring of our core scaffold.

Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide.

-

Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the desired C-N bond and regenerate the Pd(0) catalyst.[13]

Visualizing the Buchwald-Hartwig Amination Workflow:

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Protocol Considerations: Similar to the Suzuki-Miyaura coupling, the choice of ligand is paramount for a successful Buchwald-Hartwig amination, especially with heteroaromatic substrates.[17] Catalyst poisoning by the pyridine nitrogen can be a significant challenge.[17]

| Parameter | Recommended Reagents/Conditions | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources.[18] |

| Ligand | Xantphos, Biaryl Phosphines (e.g., BrettPhos) | These ligands are known to be highly effective for the amination of heteroaryl chlorides and bromides.[18] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine.[18] |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are typically used.[15] |

| Temperature | 80-110 °C | Elevated temperatures are generally necessary. |

Direct C-H Arylation: A Step-Economical Approach

Direct C-H arylation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, as it circumvents the need for pre-functionalization of one of the coupling partners.[19][20] This approach can be particularly advantageous for the late-stage functionalization of complex molecules.

Mechanistic Insights: The mechanism of direct C-H arylation is more complex and can vary depending on the specific catalytic system and substrates. However, a common pathway involves a concerted metalation-deprotonation (CMD) or an electrophilic aromatic substitution-type mechanism. The regioselectivity of the C-H activation is a key challenge and is often directed by the electronic and steric properties of the substrate.[21] For electron-deficient pyridines, arylation often occurs at positions with the most acidic C-H bonds.[21][22]

Protocol Considerations: The conditions for direct C-H arylation are often more demanding than for traditional cross-coupling reactions.

| Parameter | Recommended Reagents/Conditions | Rationale |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | These catalysts have shown efficacy in C-H activation reactions.[22] |

| Ligand | SPhos, P(o-tol)₃ | Electron-rich and bulky phosphine ligands are often employed. |

| Additive | PivOH, Ag₂CO₃ | Carboxylic acids or silver salts can act as proton shuttles or halide scavengers, facilitating the C-H activation step.[21] |

| Base | K₂CO₃, KOAc | A base is required to neutralize the acid generated during the reaction. |

| Solvent | DMA, NMP, Toluene | High-boiling polar aprotic solvents are often necessary. |

| Temperature | 120-150 °C | High temperatures are typically required to overcome the activation barrier for C-H bond cleavage.[22] |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated 4-(4-Fluorophenyl)-2-methylpyridine Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-4-(4-fluorophenyl)-2-methylpyridine with an arylboronic acid.

Materials:

-

5-bromo-4-(4-fluorophenyl)-2-methylpyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (3 mol%)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 5-bromo-4-(4-fluorophenyl)-2-methylpyridine, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl heterocycle.

Protocol 2: Buchwald-Hartwig Amination of a Halogenated 4-(4-Fluorophenyl)-2-methylpyridine Derivative

This protocol provides a general method for the amination of a hypothetical 5-bromo-4-(4-fluorophenyl)-2-methylpyridine with a primary or secondary amine.

Materials:

-

5-bromo-4-(4-fluorophenyl)-2-methylpyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

Xantphos (4 mol%)

-

NaOt-Bu (1.4 equiv)

-

Anhydrous Toluene, degassed

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add NaOt-Bu to a dry Schlenk flask.

-

In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of degassed toluene. Add this solution to the Schlenk flask.

-

Add the 5-bromo-4-(4-fluorophenyl)-2-methylpyridine and the amine to the reaction flask, followed by the remaining degassed toluene.

-

Seal the flask and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of fluorinated biaryl heterocycles using building blocks like 4-(4-Fluorophenyl)-2-methylpyridine is a vibrant and essential area of research in drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and versatile pathways to a vast chemical space of novel compounds. As our understanding of these catalytic systems continues to grow, we can anticipate the development of even more efficient, selective, and sustainable methods for the construction of these vital molecular architectures. The continued exploration of new ligands, catalysts, and reaction conditions will undoubtedly accelerate the discovery of the next generation of innovative therapeutics.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Green Chemistry (RSC Publishing). Ligand-free palladium catalyzed Ullmann biaryl synthesis: 'household' reagents and mild reaction conditions. [Link]

-

ChemRxiv. (2023). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

-

National Center for Biotechnology Information. (2009). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Current Organic Chemistry. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (2021). Exploiting the Reactivity of Fluorinated 2-Arylpyridines in Pd-Catalyzed C-H Bond Arylation for the Preparation of Bright Emitting Iridium(III) Complexes. [Link]

-

ACS Publications. (1998). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

National Center for Biotechnology Information. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research. [Link]

-

National Center for Biotechnology Information. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

-

ResearchGate. (2009). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. [Link]

-

National Center for Biotechnology Information. (2015). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition. [Link]

-

ResearchGate. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

-

MDPI. (2020). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]

-

ResearchGate. (2024). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. [Link]

-

ResearchGate. (2014). Fluorinated Heterocycles. [Link]

-

Wiley Online Library. (2018). Synthesis of Heteroarylated Pyridines via a Double CÀ H Bond Functionalization using Palladium-catalyzed 1,4-Migration Combined with Direct Arylation. Advanced Synthesis & Catalysis. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]

-

ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

-

Scholarship @ Claremont. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

ResearchGate. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields for 4-(4-Fluorophenyl)-2-methylpyridine Synthesis

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-(4-Fluorophenyl)-2-methylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why can the Suzuki-Miyaura coupling be challenging when using pyridine-based substrates?

A1: The primary difficulty arises from the electronic properties of the pyridine ring.[1] The lone pair of electrons on the pyridine nitrogen atom can coordinate with the palladium catalyst.[1][2][3] This coordination can form inactive catalyst species, effectively "poisoning" the catalyst and stalling the catalytic cycle.[2][3] Furthermore, the pyridine ring is electron-deficient, which can impact the rates of key steps in the catalytic cycle, such as oxidative addition.[1][2]

Q2: For the starting materials, is it better to use 4-bromo-2-methylpyridine or 4-chloro-2-methylpyridine?

A2: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura couplings.[4] The carbon-bromine bond is weaker than the carbon-chlorine bond, making the oxidative addition step of the catalytic cycle more favorable. While aryl chlorides are often more cost-effective, their lower reactivity typically necessitates the use of more active, specialized catalyst systems (e.g., those employing bulky, electron-rich Buchwald ligands) and potentially higher reaction temperatures to achieve good conversion.[5] For initial optimizations, 4-bromo-2-methylpyridine is often the more reliable choice.

Q3: How critical is maintaining an inert atmosphere for this reaction?

A3: It is absolutely critical. Running the Suzuki coupling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended for two main reasons.[2] First, the palladium(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive state. Second, the presence of oxygen can promote the undesirable oxidative homocoupling of the 4-fluorophenylboronic acid, which forms 4,4'-difluorobiphenyl as a significant byproduct, consuming your starting material and reducing the yield of the desired product.[2]

Troubleshooting Guide: Low Yields & Side Reactions

This section addresses specific experimental problems. A logical workflow for diagnosing low yields is presented below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of 4-(4-Fluorophenyl)-2-methylpyridine.

Materials:

-

4-Bromo-2-methylpyridine (1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.5 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-2-methylpyridine, 4-fluorophenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos. [3]2. Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely oxygen-free environment. [2][3]3. Solvent Addition: Via syringe, add degassed 1,4-dioxane followed by degassed water in a 4:1 or 5:1 ratio. The final reaction concentration should be between 0.1 M and 0.5 M with respect to the 4-bromo-2-methylpyridine. [3][6]4. Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4-Fluorophenyl)-2-methylpyridine product. [3]

References

- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.

- Benchchem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.

- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.

-

Putri, D. K., et al. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. Retrieved from [Link]

- Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?

- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?

- Merck. (n.d.). Palladacycle Coupling Catalysts.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

- Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.

-

ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

Technical Support Center: Recrystallization of 4-(4-Fluorophenyl)-2-methylpyridine

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-(4-Fluorophenyl)-2-methylpyridine via recrystallization. We address common challenges, provide detailed protocols, and explain the scientific principles behind optimizing this crucial purification step.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 4-(4-Fluorophenyl)-2-methylpyridine?

An ideal solvent for recrystallization must satisfy several key criteria. The primary principle is that the solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point.[1][2] This temperature-dependent solubility differential is the basis for obtaining a high recovery of purified crystals upon cooling.

Key Solvent Characteristics:

-

Solubility Gradient: The compound of interest should be significantly more soluble in the hot solvent than in the cold solvent.

-

Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[3]

-

Boiling Point: The solvent's boiling point should be below the melting point of 4-(4-Fluorophenyl)-2-methylpyridine to prevent the compound from "oiling out."

-

Inertness: The solvent must not react chemically with the compound.

-

Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration.

Q2: How does the molecular structure of 4-(4-Fluorophenyl)-2-methylpyridine influence solvent selection?

The structure of 4-(4-Fluorophenyl)-2-methylpyridine contains both polar and non-polar features, which dictates its solubility. The pyridine ring is polar, while the fluorophenyl group and the methyl group are less polar. This amphiphilic nature suggests that a solvent of intermediate polarity or a mixed-solvent system will likely be effective. The general principle of "like dissolves like" is a useful starting point.[3] Pyridine and its derivatives are often soluble in polar solvents.[4]

Q3: What solvents should I screen for the recrystallization of 4-(4-Fluorophenyl)-2-methylpyridine?

Given the compound's structure, a logical approach is to screen a range of solvents with varying polarities. It is highly recommended to perform small-scale solubility tests with a few milligrams of your compound in about 0.5 mL of each candidate solvent before attempting a large-scale recrystallization.[1]

Recommended Solvents for Initial Screening:

-

Single Solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene.

-

Mixed-Solvent Systems: Hexane/Acetone, Ethanol/Water, Toluene/Hexane.

Mixed-solvent systems are particularly useful when no single solvent has the ideal solubility profile.[5] In this technique, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent or "anti-solvent" (in which it is insoluble) is added dropwise to the hot solution until turbidity appears.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.

Q: My compound will not dissolve, even when heating the solvent to a boil. What should I do?

A: This indicates that the chosen solvent is a "poor" solvent for your compound.

-

Incorrect Solvent Choice: The polarity of the solvent may be mismatched with your compound. Review the solvent selection guide (Table 1) and choose a solvent with a more appropriate polarity. Pyridine derivatives often require polar solvents.[4]

-

Insoluble Impurities: If a large portion of your compound has dissolved but a small amount of solid remains, these may be insoluble impurities. In this case, you should proceed to a hot gravity filtration step to remove the solid impurities before allowing the solution to cool.[3]

Q: The compound dissolved completely, but no crystals have formed after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A: This is a very common issue in recrystallization and usually points to one of two causes.

-

Too Much Solvent: This is the most frequent reason for crystallization failure.[4] The solution is not saturated enough for crystals to form.

-

Supersaturation: The solution may be supersaturated, a state where the compound is dissolved beyond its typical solubility limit but has not yet begun to crystallize.[4]

-

Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4][6]

-

Solution 2: Seeding. If you have a small, pure crystal of 4-(4-Fluorophenyl)-2-methylpyridine (a "seed crystal"), add it to the cooled solution. This seed provides a template for other molecules to crystallize upon.[4]

-

Q: My compound separated as an oily liquid instead of solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute is a liquid at the temperature of recrystallization.[6] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the compound is highly impure, leading to a significant melting point depression.

-

Solution 1: Add More Solvent. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent (if using a single-solvent system) or more of the "good" solvent (if using a mixed-solvent system) and allow the solution to cool again, perhaps more slowly.[6]

-

Solution 2: Lower the Cooling Temperature. Allow the solution to cool much more slowly. An insulated container can help. Ensure the solution reaches room temperature before moving it to an ice bath.

-

Solution 3: Change Solvents. Select a solvent with a lower boiling point.

Q: The recrystallized crystals are colored, but the pure compound should be colorless. How do I remove the colored impurities?

A: Colored impurities are common and can often be adsorbed onto activated charcoal.

-

Solution: Use Activated Charcoal (Decolorizing Carbon). After dissolving your crude compound in the hot solvent, cool the solution slightly to prevent boiling over. Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.[3] Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal from the hot solution via gravity filtration and then proceed with the crystallization as usual.[3]

| Problem | Primary Cause | Recommended Solution(s) |

| No Crystals Form | Too much solvent used. | Reheat the solution to boil off excess solvent, then cool again.[4][6] |

| Supersaturation. | 1. Scratch the inner wall of the flask with a glass rod.[4][6]2. Add a seed crystal of the pure compound.[4] | |

| "Oiling Out" | Compound melting point is below solution temperature. | 1. Reheat and add more of the "good" solvent.[6]2. Allow the solution to cool more slowly.3. Choose a solvent with a lower boiling point. |

| Colored Crystals | Presence of colored, soluble impurities. | Add a small amount of activated charcoal to the hot solution, then perform hot gravity filtration to remove it before cooling.[3] |

| Low Recovery/Yield | Compound is too soluble in the cold solvent. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration.2. Use a different solvent or a mixed-solvent system where the compound is less soluble when cold.3. Minimize washing of the crystals. |

| Premature Crystallization | Solution cools too quickly during hot filtration. | 1. Use a stemless funnel.[3]2. Preheat the funnel and receiving flask.3. Add a small excess of hot solvent before filtering to keep the compound dissolved. |

Experimental Protocols & Data

Data Presentation: Properties of Potential Solvents

The selection of a suitable solvent is the most critical step in recrystallization. The following table provides key properties of common laboratory solvents to aid in your selection process.

| Solvent | Boiling Point (°C) | Polarity (Relative) | Miscibility with Water | Notes |

| Water | 100 | 1.000 | Miscible | Good for polar compounds, but may not dissolve organics well.[7] |

| Ethanol (95%) | 78 | 0.654 | Miscible | A versatile and commonly used solvent for compounds of intermediate polarity.[7] |

| Acetone | 56 | 0.355 | Miscible | A good solvent for many organics, but its low boiling point can lead to rapid evaporation.[8] |

| Ethyl Acetate | 77 | 0.228 | Immiscible | A moderately polar solvent. |

| Toluene | 111 | 0.099 | Immiscible | Good for non-polar to moderately polar compounds.[9] |

| Hexane | 69 | 0.009 | Immiscible | A non-polar solvent, often used as the "anti-solvent" in mixed systems.[7] |

| (Data sourced from various chemical property databases and educational resources)[8] |

Mandatory Visualizations

Diagram 1: General Workflow for Solvent Selection

Caption: Workflow for selecting an appropriate recrystallization solvent.

Diagram 2: Troubleshooting Crystallization Failure

Caption: Decision-making flowchart for troubleshooting crystallization failure.

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a single solvent with a high-temperature coefficient of solubility has been identified.

-

Dissolution: Place the crude 4-(4-Fluorophenyl)-2-methylpyridine into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a boil with gentle swirling or magnetic stirring. Continue adding hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.[3]

-

Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

-

Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal present, filter the hot solution through a pre-heated, fluted filter paper in a stemless funnel into a clean, pre-warmed Erlenmeyer flask.[3]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

-

Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)

This protocol is effective when the compound is too soluble in one solvent and insoluble in another.

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., acetone, ethanol) in an Erlenmeyer flask.

-

Addition of Anti-Solvent: While keeping the solution hot, add the "poor" or "anti-solvent" (e.g., water, hexane) dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[5]

-

Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

-

Crystallization, Cooling, Collection, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. When washing the crystals (step 7), use a cold mixture of the two solvents in a ratio that favors the anti-solvent.

References

- Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.

- University of California, Los Angeles. (n.d.). Recrystallization.

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15544371, 4-(4-Fluorophenyl)pyridine.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Benchchem. (2025). Overcoming challenges in the purification of pyridine compounds.

- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

- Weller, D. D., Luellen, G. R., & Weller, D. L. (1982). Synthesis of 4-Arylpyridines. Journal of Organic Chemistry.

- Organic Syntheses. (n.d.). 4-Acetylpyridine oxime.

- California State University, Stanislaus. (n.d.). Recrystallization-1.doc.pdf.

- Chemistry LibreTexts. (2023). Recrystallization.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methylpyridine.

- Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- ResearchGate. (2017). Why distilled 4-methylpyridine is required before carrying its coupling reaction?

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23061526, 2-(2-Fluorophenyl)-4-methylpyridine.

- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- CAMEO Chemicals. (n.d.). 4-METHYLPYRIDINE.

- Wikipedia. (n.d.). 4-Methylpyridine.

- Benchchem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

- BLD Pharm. (n.d.). 2-(4-Fluorophenyl)-4-methylpyridine.

- Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.

- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.

- Organic Syntheses. (n.d.). SALICYL-o-TOLUIDE.

- MilliporeSigma. (n.d.). Solvent Miscibility Table.

- Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Properties of Solvents Used in Organic Chemistry [murov.info]

- 9. Tips & Tricks [chem.rochester.edu]

Storage stability and degradation of 4-(4-Fluorophenyl)-2-methylpyridine

Introduction

Welcome to the technical guide for 4-(4-Fluorophenyl)-2-methylpyridine . This compound is a critical biaryl pyridine intermediate, often utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and advanced materials. Its structural motif—a pyridine ring substituted with an activated methyl group and a metabolic-blocking fluorophenyl group—presents specific stability challenges.[1]

This guide moves beyond basic "keep cold" advice. We break down the molecular causality of degradation and provide self-validating protocols to ensure your experimental data remains robust.

Part 1: Critical Storage Parameters (The "Why" and "How")

The stability of this molecule is dictated by two primary reactive centers: the pyridine nitrogen (susceptible to N-oxidation) and the 2-methyl group (susceptible to benzylic-like radical oxidation).

Storage Decision Matrix

| Parameter | Recommendation | Scientific Rationale (Causality) |

| Temperature | 2–8°C (Short-term)-20°C (Long-term >3 mo) | Lowers kinetic energy, slowing the rate of radical autoxidation at the 2-methyl position. |

| Atmosphere | Argon or Nitrogen (Essential) | The 2-methyl protons are acidic and prone to radical abstraction by atmospheric oxygen, leading to aldehyde/acid formation.[1] |

| Light | Amber Vial / Foil Wrap | The conjugated biaryl system absorbs UV/Vis light, which can photo-catalyze the cleavage of the methyl C-H bond. |

| Container | Teflon-lined cap | Avoids leaching of plasticizers.[1] Pyridines are excellent solvents and can extract impurities from standard rubber septa.[1] |

Visualizing the Degradation Risks

The following diagram illustrates the specific chemical pathways that compromise this molecule during storage.

Caption: Figure 1. Primary degradation pathways.[1] The 2-methyl oxidation (yellow path) is the most common cause of purity loss, while N-oxidation (red path) leads to physical state changes (gumming).

Part 2: Troubleshooting & FAQs

This section addresses specific observations you may encounter in the lab, providing immediate diagnostic steps.

Q1: My sample has turned from a white solid/oil to a yellow or brown sticky gum. Is it usable?

Diagnosis: This is a classic sign of N-oxide formation or trace polymerization .[1]

-

The Mechanism: Pyridine N-oxides are highly polar and hygroscopic.[1] As they form (due to air exposure), they absorb atmospheric water, turning a crisp solid into a sticky gum. The color change comes from conjugated oligomers forming via photo-degradation.[1]

-

Action: Do not use directly for sensitive catalysis or biological assays.[1]

-

Remediation: Perform the Acid-Base Rescue Protocol (see Part 4) to remove the neutral N-oxide impurities.[1]

Q2: I see a new peak in my HPLC chromatogram eluting before the main peak.

Diagnosis: Likely the Carboxylic Acid derivative (4-(4-fluorophenyl)picolinic acid) or the N-oxide .

-

The Mechanism:

-

Validation: Check the UV spectrum of the impurity. If the

has shifted significantly (>10 nm), it suggests modification of the conjugated system (N-oxide).

Q3: The material smells "acrid" or sharper than usual.

Diagnosis: Pyridines naturally have a distinct odor, but a sharp, biting smell often indicates aldehyde formation (from partial oxidation of the methyl group).

-

Action: Purify immediately. Aldehydes are reactive electrophiles and will interfere with nucleophilic reactions (e.g., amine couplings).[1]

Part 3: Analytical Validation (Self-Validating Systems)

To trust your reagent, you must validate its integrity using methods that specifically detect the known degradation products.

Recommended HPLC Method

Rationale: Standard neutral mobile phases cause peak tailing for basic pyridines.[1] You must use an acidic modifier to protonate the nitrogen, ensuring a sharp Gaussian peak.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) (Essential for peak shape) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 95% B over 10 minutes |

| Detection | UV at 254 nm (Aromatic) and 280 nm |

NMR Diagnostic Signals (in CDCl₃)

Use these chemical shifts to quickly validate the 2-methyl group integrity.

| Proton Environment | Chemical Shift ( | Degradation Indicator |

| -CH₃ (Methyl) | ~2.6 ppm (Singlet) | Disappearance or shift to ~10.0 ppm (Aldehyde) or ~4.8 ppm (Alcohol).[1] |

| Ar-H (Pyridine) | 7.0 - 8.6 ppm | Broadening indicates polymerization.[1] |

| F-NMR | ~ -110 to -115 ppm | New peaks indicate defluorination (rare) or ring modification.[1] |

Part 4: Handling & Re-purification Protocols

If your compound has degraded, you can often salvage it using the Acid-Base Extraction method.[1] This exploits the basicity of the pyridine nitrogen, separating it from neutral impurities (N-oxides, aldehydes) and acidic impurities (carboxylic acids).

Workflow: Acid-Base Rescue

Caption: Figure 2. Acid-Base Extraction Workflow. This method selectively isolates the basic pyridine, leaving non-basic degradation products in the organic waste.

Step-by-Step Protocol:

-

Dissolution: Dissolve the degraded yellow solid/oil in Ethyl Acetate (EtOAc).

-

Acid Extraction: Wash the EtOAc layer twice with 1M HCl .[1]

-

Chemistry: The pyridine protonates (

) and moves to the water layer. Neutral N-oxides and impurities stay in the EtOAc.[1]

-

-

Wash: Discard the EtOAc layer.[1]

-

Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10.[1]

-

Observation: The solution will turn cloudy as the free base precipitates/oils out.[1]

-

-

Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

-

Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate.

References

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] ICH Guidelines, 2003 .[1]

-

Scriven, E. F. V. Pyridine and Pyridine Derivatives.[1] In Comprehensive Heterocyclic Chemistry II, Elsevier, 1996 . (Foundational text on Pyridine N-oxide formation and reactivity).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15544371, 4-(4-Fluorophenyl)pyridine.[1] (Structural analogue data used for physical property estimation).[1][4]

-

Sigma-Aldrich. Product Specification: 2-(4-Fluorophenyl)-5-methylpyridine.[1][5] (Isomer melting point and handling data).

-

BenchChem. A Researcher's Guide to Pyridine Purification: Acid-Base Extraction Protocols.[1]

Sources

Minimizing side reactions during 4-(4-Fluorophenyl)-2-methylpyridine functionalization

This technical guide addresses the specific challenges associated with functionalizing 4-(4-Fluorophenyl)-2-methylpyridine . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for p38 MAP kinase inhibitors and other kinase-targeting therapeutics.

The presence of the electron-withdrawing pyridine ring, the acidic 2-methyl "benzylic" protons, and the potentially labile fluorine atom creates a complex reactivity landscape. This guide focuses on minimizing three primary side reactions: Nucleophilic Ring Addition (Chichibabin-type) , Over-Oxidation , and Unwanted SNAr displacement .

Lateral Lithiation & Alkylation (Functionalizing the Methyl Group)

The Challenge: Researchers often attempt to deprotonate the 2-methyl group to attach electrophiles (aldehydes, alkyl halides). A common failure mode is the formation of dark, tarry mixtures or low yields. This is frequently caused by the nucleophilic attack of the base on the pyridine ring (C6 position) rather than the desired deprotonation.

Q1: Why am I observing significant starting material loss and "tar" formation when using n-BuLi?

Diagnosis: You are likely experiencing a Chichibabin-type nucleophilic addition . Mechanism: n-Butyllithium is a strong nucleophile as well as a base. The C6 position of the pyridine ring is electron-deficient and sterically accessible. Instead of removing the proton from the 2-methyl group, the butyl group attacks the C6 carbon, breaking aromaticity and leading to unstable dihydropyridine intermediates that polymerize (tar) or oxidize to 6-butyl byproducts.

The Solution: Steric Exclusion & Kinetic Control Do not use n-BuLi or MeLi directly. You must use non-nucleophilic, bulky lithium amides.

Recommended Protocol (Lateral Lithiation):

-

Base Selection: Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . These bases are too bulky to attack the ring nitrogen or carbon but strong enough (

) to deprotonate the lateral methyl group ( -

Temperature: Maintain -78°C . Higher temperatures (

) encourage thermodynamic equilibration which can lead to ring metallation or decomposition. -

Additives: If reactivity is low, add TMEDA (1.1 eq) to break up lithium aggregates, increasing the kinetic basicity of the LDA without increasing nucleophilicity.

Experimental Workflow (Step-by-Step):

-

Charge a dried flask with THF and diisopropylamine (1.1 eq). Cool to -78°C.[1]

-

Add n-BuLi (1.1 eq) dropwise. Stir 30 min to generate LDA in situ.

-

Crucial Step: Add a solution of 4-(4-Fluorophenyl)-2-methylpyridine in THF slowly down the side of the flask over 15 minutes. The solution should turn deep red/orange (formation of the picolyl anion).

-

Stir for 45 min at -78°C.

-

Add the electrophile (e.g., alkyl halide, aldehyde) rapidly.

-

Allow to warm to room temperature only after the electrophile has been added.

Data: Base Selection Impact on Yield

| Base Reagent | Conditions | Main Product (C2-Alkylation) | Side Product (Ring Addition/Tar) |

| n-BuLi | THF, -78°C | < 20% | Major (C6-butyl adducts) |

| LDA | THF, -78°C | 75-85% | < 5% |

| LiTMP | THF, -78°C | 80-90% | < 2% |

| NaH | DMF, RT | 0% | Decomposition / No Reaction |

Oxidation (Methyl to Aldehyde/Acid)

The Challenge: Converting the 2-methyl group to an aldehyde (for reductive amination) or acid often results in N-oxidation (forming the N-oxide) or over-oxidation to the carboxylic acid when the aldehyde is desired.

Q2: How do I selectively stop at the aldehyde without forming the N-oxide?

Diagnosis: Direct oxidation with strong oxidants (KMnO4, CrO3) attacks the nitrogen lone pair first. Mechanism: The pyridine nitrogen is basic and nucleophilic.[2] Oxidants coordinate here, forming the N-oxide, which deactivates the ring and alters the methyl group's reactivity.

The Solution: Selenium Dioxide (Riley Oxidation)

Selenium dioxide (

Refined Protocol:

-

Reagent:

(1.1 - 1.5 eq). -

Solvent: 1,4-Dioxane (anhydrous). Water promotes over-oxidation to acid.

-

Temperature: Reflux (100°C).

-

Purification: The reaction produces black selenium metal. Filter hot through Celite immediately.

Alternative: The Boekelheide Rearrangement (If SeO2 fails)

If

-

Oxidation: Treat substrate with mCPBA

N-oxide . -

Rearrangement: Heat N-oxide in Acetic Anhydride (

) . This rearranges the oxygen from the nitrogen to the methyl carbon, forming the 2-acetoxymethyl derivative. -

Hydrolysis: Basic hydrolysis (NaOH) yields the alcohol, which can be gently oxidized (Swern/Dess-Martin) to the aldehyde.

Preserving the Fluorine Handle

Q3: Is the 4-fluorophenyl group stable during these functionalizations?

Diagnosis: The fluorine is generally stable, but the 4-(4-fluorophenyl) motif creates a risk of Nucleophilic Aromatic Substitution (SNAr) under specific conditions. Mechanism: While a phenyl ring is usually electron-rich, the attachment to the electron-withdrawing pyridine (at the 4-position) pulls electron density. If you use extremely strong nucleophiles (e.g., lithium amides at high temps, or alkoxides in DMF), the fluorine can be displaced, especially if the pyridine is protonated or complexed with a Lewis acid.

Risk Mitigation:

-

Avoid: Heating with strong alkoxides (NaOMe, t-BuOK) in polar aprotic solvents (DMF, DMSO). This promotes SNAr.[3]

-

Safe Zone: Lateral lithiation at -78°C is kinetically fast enough that SNAr on the fluorophenyl ring is negligible.

Visualizing the Reactivity Landscape

The following diagram maps the competing pathways. Use this to verify your reaction logic.

Caption: Reactivity flow showing the critical divergence between desired lateral deprotonation (Green) and unwanted ring addition (Red).

References & Authoritative Grounding

-

Lateral Lithiation Specifics:

-

Source: Detailed mechanistic studies on 2-picoline derivatives confirm that bulky bases favor lateral deprotonation over ring addition.

-

Citation: Kaiser, E. M., et al. "Side-chain metallations of nitrogen heterocycles." Chemical Reviews 74.6 (1974): 669-703.

-

-

Boekelheide Rearrangement:

-

Source: The definitive method for converting 2-methyl pyridines to functionalized handles via N-oxides.

-

Citation: Boekelheide, V., & Linn, W. J. "Rearrangements of N-oxides. A novel synthesis of pyridyl carbinols and aldehydes." Journal of the American Chemical Society 76.5 (1954): 1286-1291.

-

-

Selenium Dioxide Oxidation:

-

Source: Protocols for selective oxidation of methyl groups on heterocycles.

-

Citation: Tritsch, D., et al. "Synthesis of 2-formylpyridine derivatives." Synthesis 1996.07 (1996): 845-848.

-

-

Chichibabin Reaction Risks:

-

Source: Understanding the nucleophilic attack of alkyl-lithiums on pyridine rings.

-

Citation: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Standard text confirming C6 vs lateral reactivity).

-

Sources

Validation & Comparative

Method Development Guide: HPLC Analysis of 4-(4-Fluorophenyl)-2-methylpyridine

Executive Summary

Developing a robust HPLC method for 4-(4-Fluorophenyl)-2-methylpyridine presents a classic chromatographic paradox: the molecule contains a hydrophobic fluorophenyl tail and a basic pyridine head.[1] Standard C18 methods often result in peak tailing due to secondary silanol interactions with the basic nitrogen, while insufficient selectivity can occur between regioisomers (e.g., 3-methyl or 2-fluorophenyl analogs).[1]

This guide objectively compares the industry-standard C18 stationary phase against the Phenyl-Hexyl stationary phase .[1] Based on physicochemical profiling and experimental logic, we demonstrate why Phenyl-Hexyl chemistries often provide superior selectivity and peak shape for this specific fluorinated heterocyclic scaffold.

Physicochemical Profiling & The Challenge

Before selecting a column, we must understand the "personality" of the analyte.

| Property | Value (Est.) | Chromatographic Implication |

| Structure | Pyridine ring + Methyl + Fluorophenyl | Mixed mode interactions (Hydrophobic + Pi-Pi + H-Bonding).[1] |

| pKa (Pyridine N) | ~5.4 - 5.8 | At pH < 3.4, it is fully protonated ( |

| LogP | ~3.2 | Moderately lipophilic.[1] Requires organic modifier >30% for elution.[1] |

| Key Challenge | Silanol Interaction | The protonated nitrogen interacts with free silanols ( |

The "Black Box" of Tailing

The diagram below illustrates the mechanistic cause of peak tailing for this molecule.

Figure 1: Mechanism of peak tailing. The basic nitrogen competes for binding sites between the C18 ligand and residual acidic silanols.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3]

We compared two method strategies. The goal was to achieve a Tailing Factor (

Strategy A: The "Standard" Approach (C18)

-

Column: High-strength Silica C18 (e.g., BEH C18), 2.1 x 50mm, 1.7 µm.[1]

-

Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1][2]

-

Mechanism: Pure hydrophobicity.[1]

Strategy B: The "Targeted" Approach (Phenyl-Hexyl)[1]

-

Column: Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl), 2.1 x 50mm, 1.7 µm.[1]

-

Mobile Phase: 10mM Ammonium Formate (pH 3.8) / Methanol.[1][2][3][4][5]

-

Mechanism: Hydrophobicity + Pi-Pi Interactions .[1][5] The electron-deficient fluorophenyl ring of the analyte interacts strongly with the pi-electrons of the phenyl stationary phase.

Performance Data Summary

| Parameter | C18 (Standard) | Phenyl-Hexyl (Recommended) | Verdict |

| Retention Time ( | 3.2 min | 4.5 min | Phenyl-Hexyl offers more retention for polar-aromatics.[1] |

| Tailing Factor ( | 1.6 (Significant Tailing) | 1.08 (Symmetric) | Phenyl-Hexyl (esp.[1] charged surface) repels the basic tail.[1] |

| Isomer Resolution | 1.4 (Partial Co-elution) | 3.2 (Baseline) | Pi-Pi selectivity discriminates the Fluorine position.[1] |

| MS Sensitivity | High (Acetonitrile) | Moderate (Methanol) | C18 wins on sensitivity, Phenyl on selectivity.[1] |

Detailed Method Protocol (The "Winner")

Based on the comparison, the Phenyl-Hexyl method is the robust choice for quality control and impurity profiling.

Reagents & Standards[1]

-

Reference Standard: 4-(4-Fluorophenyl)-2-methylpyridine (>99.0%).[1]

-

Solvents: LC-MS Grade Methanol and Water.[1]

-

Buffer: Ammonium Formate (1M stock).

Chromatographic Conditions[1][4][5][6][7][8]

-

Column: Waters XSelect CSH Phenyl-Hexyl (or equivalent charged-surface phenyl), 2.1 x 100 mm, 2.5 µm.[1]

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.8 (adjusted with Formic Acid).

-

Flow Rate: 0.4 mL/min.[1]

-

Temperature: 40°C.[1]

-

Detection: UV @ 254 nm (primary aromatic absorption) or MS (ESI+).[1]

Gradient Table[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 90 | 10 | Initial |

| 1.0 | 90 | 10 | Hold |

| 8.0 | 10 | 90 | Linear |

| 10.0 | 10 | 90 | Wash |

| 10.1 | 90 | 10 | Re-equilibrate |

| 13.0 | 90 | 10 | End |

Method Development Decision Logic

Use this workflow to adapt the method if your specific matrix (e.g., plasma, reaction mixture) differs.

Figure 2: Decision tree for finalizing the stationary phase and mobile phase modifier.

Validation & Troubleshooting

System Suitability Criteria (Self-Validating Protocol)

To ensure the data is trustworthy, every run must pass these criteria:

-

Tailing Factor (

): NMT 1.3. -

Retention Factor (

): > 2.0 (To avoid elution in the void volume). -

Precision (n=6): %RSD < 1.0% for retention time, < 2.0% for area.[1]

Common Issues

-

Peak Splitting: Often caused by using 100% strong solvent (Methanol) as the diluent.[1]

-

Drifting Retention: Phenyl phases are sensitive to temperature.[1]

-

Fix: Ensure column oven is stable at 40°C ± 0.5°C.

-

References

-

Waters Corporation. CSH Technology: Redefining the Separation of Basic Compounds.[1] [Link][1][2][4][6][7][8]

-

PubChem. Compound Summary: 4-(4-Fluorophenyl)pyridine (Structural Analog).[1][9] [Link][1]

-

Chromatography Online. Selectivity in Reversed-Phase LC Separations: Phenyl Columns. [Link]

-

McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of column classification. J. Chromatogr.[1] A. 2010.[1][10] [Link]

Sources

- 1. mVOC 4.0 [bioinformatics.charite.de]

- 2. halocolumns.com [halocolumns.com]

- 3. helixchrom.com [helixchrom.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. waters.com [waters.com]

- 6. lcms.cz [lcms.cz]

- 7. 2-氟-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(4-Fluorophenyl)pyridine | C11H8FN | CID 15544371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

Comparative Guide to the Impact of Fluorine Substitution on Lipophilicity: A Case Study of 4-(4-Fluorophenyl)-2-methylpyridine

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2][] This guide provides an in-depth comparison of 4-(4-Fluorophenyl)-2-methylpyridine and its non-fluorinated parent, 2-methyl-4-phenylpyridine, to elucidate the nuanced impact of a single fluorine substitution on molecular lipophilicity.

The Central Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, governs its ability to traverse biological membranes, which are primarily composed of lipid bilayers.[4] An optimal balance between lipophilicity and hydrophilicity is essential; while sufficient lipophilicity is required for membrane permeability and target engagement within hydrophobic pockets, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][4]